2-Cyano-N-(1-methylpropyl)acetamide
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Overview
Description
2-Cyano-N-(1-methylpropyl)acetamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(1-methylpropyl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-methylpropylamine with cyanoacetic acid or its esters under appropriate conditions. The reaction typically proceeds as follows:
Direct Reaction: The direct treatment of 1-methylpropylamine with methyl cyanoacetate without solvent at room temperature can yield the target compound.
Stirring without Solvent: Another method involves stirring ethyl cyanoacetate with 1-methylpropylamine at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion Method: The solvent-free reaction of 1-methylpropylamine with ethyl cyanoacetate at elevated temperatures is also a widely used method.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(1-methylpropyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows it to participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and other carbonyl compounds.
Substitution Reactions: Reagents such as halides and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities .
Scientific Research Applications
2-Cyano-N-(1-methylpropyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-N-(1-methylpropyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and acetamide groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the 1-methylpropyl group.
N-(1-cyano-2-methylpropyl)acetamide: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
2-Cyano-N-(1-methylpropyl)acetamide is unique due to the presence of the 1-methylpropyl group, which can influence its reactivity and the types of derivatives formed. This structural feature can lead to the formation of novel compounds with potentially unique biological activities .
Properties
CAS No. |
52493-36-4 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-butan-2-yl-2-cyanoacetamide |
InChI |
InChI=1S/C7H12N2O/c1-3-6(2)9-7(10)4-5-8/h6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
RUUYCRFHVMJFJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CC#N |
Origin of Product |
United States |
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